3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-15(18-5-4-16-12)19-11-13-2-3-17-14(10-13)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUVKEYROBSXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NCC2=CC(=NC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Scaffold and Substitutions
- Target Compound: Pyrazin-2-amine core with 3-methyl and N-(2-morpholinopyridin-4-yl)methyl groups.
- SHP099 (6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine) : Shares the pyrazin-2-amine core but substitutes a piperidinyl group and dichlorophenyl moiety. SHP099 is a potent SHP2 allosteric inhibitor (IC50 = 0.071 µM) that stabilizes SHP2’s auto-inhibited conformation . The target’s morpholine group may offer improved solubility over SHP099’s piperidine, though potency could vary due to differences in binding interactions.
- N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine : A pyridopyrazine derivative with a fluorophenyl group, acting as a p38 MAP kinase inhibitor . The target’s morpholine-pyridine substitution may alter kinase selectivity compared to the fluorophenyl group, which enhances electron-withdrawing effects and target affinity.
- 3-(3-{4-[(methylamino)methyl]phenyl}-1,2-oxazol-5-yl)-5-[4-(propane-2-sulfonyl)phenyl]pyrazin-2-amine: Contains a sulfonylphenyl group and methylaminomethylphenyl-oxazole substituent . The sulfonyl group may improve metabolic stability but reduce solubility compared to the target’s morpholine.
- 3,5-bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine : Features dual piperidinyl-sulfonyl groups, likely increasing molecular weight and rigidity . The target’s pyridinylmorpholine group provides a balance of solubility and conformational flexibility.
Physicochemical Properties
- Morpholine vs. Piperidine/Sulfonyl Groups : Morpholine’s oxygen atom enhances hydrogen-bonding capacity and aqueous solubility compared to piperidine (e.g., in SHP099) or sulfonyl groups (e.g., in ). This could improve the target’s pharmacokinetic profile.
- Aromatic vs.
Data Table: Key Pyrazin-2-amine Derivatives
Biological Activity
3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a methyl group and an amine group linked to a morpholinopyridine moiety. Its molecular formula is with a molecular weight of 285.34 g/mol. The structural representation is crucial as it influences the compound's solubility and interaction with biological targets, enhancing its potential as a drug candidate.
Research indicates that this compound primarily acts as an inhibitor of certain kinases involved in cancer progression. Notably, it has been shown to inhibit Checkpoint Kinase 1 (CHK1), which is integral to the DNA damage response and cell cycle regulation. This inhibition is particularly relevant for developing anticancer therapies aimed at tumors characterized by high proliferation rates.
Anticancer Properties
The compound's ability to inhibit CHK1 suggests its potential utility in cancer treatment. In vitro studies have demonstrated that compounds targeting CHK1 can sensitize cancer cells to DNA-damaging agents, thereby enhancing the efficacy of existing chemotherapeutics.
Enzyme Inhibition Studies
In addition to CHK1, further investigations into the enzyme inhibition profile of this compound reveal its interaction with other kinases, which may contribute to its biological activity. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the pyrazine and morpholine components can significantly alter kinase selectivity and potency .
Study on Kinase Inhibition
A notable study explored the efficacy of this compound in inhibiting various kinases. The findings demonstrated that this compound exhibited selective inhibition against several kinases associated with cancer cell survival pathways. The IC50 values for these interactions were recorded, showcasing promising results for further development as a targeted therapy.
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies have also assessed the antimicrobial activity of related pyrazine derivatives. These studies revealed moderate antibacterial effects against common pathogens, indicating potential applications in treating infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
